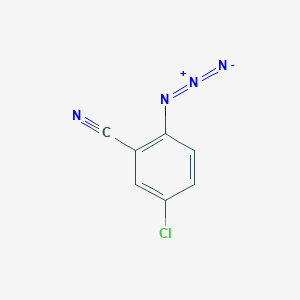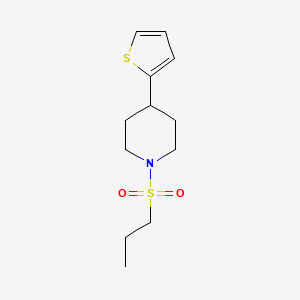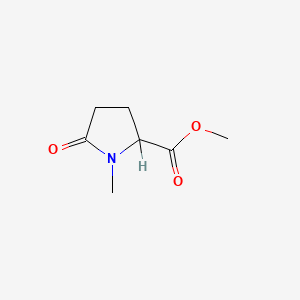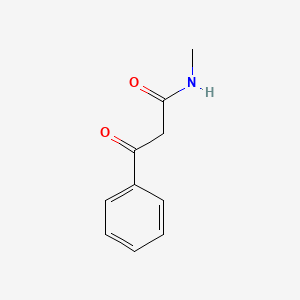![molecular formula C20H19F3N6O3 B2480934 2-(7-吗啉-4-氧代嘧啶并[4,5-d]嘧啶-3(4H)-基)-N-(3-(三氟甲基)苄基)乙酰胺 CAS No. 1286699-48-6](/img/structure/B2480934.png)
2-(7-吗啉-4-氧代嘧啶并[4,5-d]嘧啶-3(4H)-基)-N-(3-(三氟甲基)苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a synthetic organic compound characterized by its complex polycyclic structure and unique functional groups
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a building block in the development of novel materials.
Biology
In biological research, it serves as a tool for studying enzyme interactions and cellular pathways due to its ability to interact with specific biomolecules.
Medicine
Pharmacologically, this compound is explored for its potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
Industrial applications include its use in developing specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This is often achieved by cyclization of appropriate intermediates under controlled conditions, typically involving acidic or basic catalysts.
Attachment of the Morpholino Group: The morpholino moiety is introduced through nucleophilic substitution reactions.
Incorporation of the Acetamide Group: This is generally accomplished by acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the Trifluoromethylbenzyl Group: This final step involves a nucleophilic aromatic substitution or a coupling reaction to attach the benzyl group bearing the trifluoromethyl substituent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized conditions to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide undergoes a variety of chemical reactions, including:
Oxidation: Typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Utilizing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions often employing halogens or other leaving groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed
The primary products formed from these reactions depend on the specific reagents and conditions used, resulting in derivatives with modified functional groups or altered core structures.
作用机制
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, influencing their activity. This interaction often involves the compound's ability to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
Some similar compounds include:
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
N-(3-(trifluoromethyl)benzyl)-2-(4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
2-(7-piperidino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
Uniqueness
What sets 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide apart is its unique combination of a morpholino group, a trifluoromethylbenzyl moiety, and a polycyclic core, which collectively confer distinctive chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-2-13(8-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-4-6-32-7-5-28/h1-3,8,10,12H,4-7,9,11H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJRJBREUBPSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)

![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)
![methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B2480862.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2480865.png)
![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)


![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)
